molecular formula C12H8N4O B141548 1-(4-Pyridylcarbonyl)benzotriazole CAS No. 144223-31-4

1-(4-Pyridylcarbonyl)benzotriazole

Cat. No.: B141548
CAS No.: 144223-31-4
M. Wt: 224.22 g/mol
InChI Key: FVEXIHSMWMFMRK-UHFFFAOYSA-N
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Description

The Role of Benzotriazole (B28993) as a Versatile Synthetic Auxiliary

Benzotriazole, a fused heterocyclic compound consisting of a benzene (B151609) ring and a triazole ring, is a cornerstone of modern synthetic organic chemistry. ijariie.comwikipedia.org Its versatility stems from a unique combination of properties. It is an inexpensive, stable, and largely odorless solid, making it a practical choice in a laboratory setting. nih.gov

From a chemical standpoint, the benzotriazole group is an excellent leaving group, a characteristic that is central to its function as a synthetic auxiliary. nih.govindexcopernicus.comresearchgate.net It can be readily introduced into a molecule, activate it for a variety of subsequent transformations, and then be easily removed at the desired stage of a synthetic sequence. nih.gov This "activate and depart" strategy is a powerful tool for chemists. Furthermore, benzotriazole can act as both a weak acid and a weak base, and it possesses both electron-donating and electron-attracting capabilities, further expanding its range of applications. indexcopernicus.comlupinepublishers.com These properties have led to its widespread use in the synthesis of a diverse array of organic molecules, including various heterocyclic compounds. lupinepublishers.comlupinepublishers.com

Overview of Acylbenzotriazoles in Organic Synthesis

When a carbonyl group (acyl group) is attached to a nitrogen atom of the benzotriazole ring, a class of compounds known as N-acylbenzotriazoles is formed. bohrium.comthieme-connect.com These reagents have garnered significant attention as highly effective acylating agents. bohrium.comthieme-connect.com They serve as stable, often crystalline, alternatives to more reactive and less stable acylating agents like acyl chlorides. bohrium.com

The utility of N-acylbenzotriazoles lies in their ability to smoothly transfer the acyl group to a wide range of nucleophiles, including amines, alcohols, and carbon-based nucleophiles. bohrium.comthieme-connect.com This reactivity has been harnessed for the synthesis of amides, esters, ketones, and various other carbonyl-containing compounds. organic-chemistry.orgacs.org The reactions are often characterized by mild conditions and simple work-up procedures, making them highly attractive for both small-scale and large-scale synthesis. organic-chemistry.org The stability of N-acylbenzotriazoles also allows for their application in multi-step syntheses and on solid-phase supports. acs.org

Specific Context of Pyridylcarbonylbenzotriazoles in Chemical Research

The introduction of a pyridine (B92270) ring into the acyl portion of an N-acylbenzotriazole, as seen in pyridylcarbonylbenzotriazoles, imparts another layer of functionality and interest. The pyridine ring is a common motif in pharmacologically active compounds and can also act as a ligand for metal catalysts.

The specific isomer, 1-(4-Pyridylcarbonyl)benzotriazole, features the carbonyl group at the 4-position of the pyridine ring. This particular arrangement influences the electronic properties and reactivity of the molecule. Research into pyridylcarbonylbenzotriazoles often explores their potential in synthesizing molecules with biological activity or in developing new catalytic systems. For instance, N-acyl-1H-benzotriazole derivatives incorporating a pyridine moiety have been investigated for their antimicrobial properties. nih.gov The presence of the pyridine nitrogen provides a site for potential coordination to metal centers, opening up avenues for applications in coordination chemistry and catalysis.

Interactive Data Table: Properties of this compound

PropertyValueSource
Molecular Formula C12H8N4O nih.gov
Molecular Weight 224.22 g/mol nih.gov
IUPAC Name benzotriazol-1-yl(pyridin-4-yl)methanone nih.gov
CAS Number 144223-31-4 nih.gov
Appearance Solid sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzotriazol-1-yl(pyridin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O/c17-12(9-5-7-13-8-6-9)16-11-4-2-1-3-10(11)14-15-16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVEXIHSMWMFMRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C(=O)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20393941
Record name 1-(4-Pyridylcarbonyl)benzotriazole
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URL https://comptox.epa.gov/dashboard/DTXSID20393941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144223-31-4
Record name 1-(4-Pyridylcarbonyl)benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20393941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Pyridylcarbonyl)benzotriazole
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Reactivity Profiles and Transformative Applications in Organic Synthesis

Acyl Transfer Reactions

Acyl transfer reactions are central to the synthetic utility of 1-(4-Pyridylcarbonyl)benzotriazole and related N-acylbenzotriazoles. The efficiency of these reagents stems from a combination of effective carboxylic acid activation and the excellent leaving group ability of the benzotriazole (B28993) unit.

Mechanisms of Carboxylic Acid Activation by Acylbenzotriazoles

The synthesis of N-acylbenzotriazoles, including this compound, is the critical activation step that transforms a less reactive carboxylic acid into a potent acylating agent. researchgate.netorganic-chemistry.org The classical and most widely adopted method, developed by Katritzky, involves the reaction of a carboxylic acid with 1H-benzotriazole in the presence of thionyl chloride (SOCl₂). researchgate.netorganic-chemistry.org This process is believed to proceed through the in-situ formation of a highly reactive acyl chloride, which is immediately trapped by 1H-benzotriazole to yield the stable, isolable N-acylbenzotriazole. researchgate.net An improved one-pot procedure allows for this conversion to occur under mild, room-temperature conditions in a solvent like dichloromethane (B109758), accommodating a wide range of substrates including aliphatic, aromatic, and heterocyclic carboxylic acids. organic-chemistry.org

Over the years, several alternative methods have been developed to broaden the scope and compatibility of this activation. These methodologies leverage different reagents to facilitate the condensation between the carboxylic acid and benzotriazole.

Methodologies for Carboxylic Acid Activation to N-Acylbenzotriazoles

Activating Reagent(s)Key FeaturesReference
Thionyl Chloride (SOCl₂)Classical, widely used one-pot method; proceeds via an acyl chloride intermediate. researchgate.netorganic-chemistry.org
N-Bromosuccinimide (NBS) / Triphenylphosphine (PPh₃)Facilitates activation under mild conditions. thieme-connect.com
Trichloroacetonitrile (CCl₃CN)Forms an imidate intermediate which then reacts with benzotriazole. thieme-connect.com
Propylphosphonic Anhydride (B1165640) (T3P)Efficient for preparing N-protected aminoacyl benzotriazoles without toxic reagents. thieme-connect.com

These varied approaches underscore the robustness of converting carboxylic acids into their benzotriazole-activated forms, making them readily accessible for subsequent transformations. thieme-connect.com

Leaving Group Efficiency of the Benzotriazole Moiety

The success of N-acylbenzotriazoles as acylating agents is critically dependent on the ability of the benzotriazole fragment to function as an effective leaving group. lupinepublishers.com The benzotriazole anion is stabilized by the aromaticity of the ring system, making it a thermodynamically favorable leaving group upon nucleophilic attack at the acyl carbonyl carbon. lupinepublishers.comnih.govnih.gov This inherent stability ensures that the acyl transfer process is efficient and often irreversible.

The versatility of benzotriazole is remarkable; it can be readily introduced into a molecule and subsequently function as a good leaving group, a characteristic that defines its role as a "synthetic auxiliary". lupinepublishers.comnih.gov This dual nature allows for the design of multi-step synthetic sequences where the benzotriazole moiety facilitates a key transformation before being expelled. nih.gov In reactions with various nucleophiles such as amines or alcohols, the benzotriazole anion is displaced, resulting in the formation of the corresponding amides or esters and the release of 1H-benzotriazole. rsc.org

Amide Bond Formation

The formation of the amide bond is arguably the most significant application of this compound and its analogues. These reagents provide a reliable and mild alternative to traditional methods that often require harsh conditions or complex coupling agents.

Role in Peptide Synthesis and Coupling Reactions

In the demanding field of peptide synthesis, N-acylbenzotriazoles have proven to be superior acylating agents compared to conventional acid chlorides. lupinepublishers.com They offer several advantages, including stability, ease of handling, and cleaner reaction profiles. thieme-connect.com The activation of an N-protected amino acid as its benzotriazole derivative allows for the subsequent coupling with a free amino acid or peptide fragment. lupinepublishers.com This reaction proceeds smoothly, often in aqueous acetonitrile, to yield the desired peptide product. lupinepublishers.com

The benzotriazole methodology has been successfully applied in both solution-phase and solid-phase peptide synthesis (SPPS). nih.govresearchgate.net For instance, novel N-(N-Pg-azadipeptidoyl)benzotriazoles have been shown to couple efficiently with α-amino acids and dipeptides to create aza-peptides, which are important peptide mimics with modified backbones. nih.gov Furthermore, reagents that incorporate the benzotriazole structure, such as 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU), are widely used in automated SPPS to facilitate efficient coupling of amino acids. nih.gov The utility of these reagents stems from the activation of the carboxylic acid by forming a benzotriazolyl ester intermediate, which is then readily attacked by the amine component of the growing peptide chain.

Synthesis of Primary, Secondary, and Tertiary Amides

N-acylbenzotriazoles are highly versatile acylating agents capable of reacting with a broad spectrum of amines to produce amides of varying substitution patterns. thieme-connect.com The general reactivity pattern is as follows:

Primary Amides: Reaction with ammonia.

Secondary Amides: Reaction with primary amines.

Tertiary Amides: Reaction with secondary amines.

This reactivity allows for the systematic and predictable synthesis of amides, which are crucial functional groups in countless biologically active molecules and materials. nih.govrsc.org The reactions are typically high-yielding and avoid the side reactions, such as diacylation, that can plague other methods. thieme-connect.com The synthesis of tertiary amides, in particular, can be challenging with other coupling methods, making the benzotriazole approach a valuable tool for accessing these sterically hindered structures. nih.govrsc.org

Amide Synthesis Using N-Acylbenzotriazoles

Amine TypeProductSignificance
AmmoniaPrimary Amide (R-CONH₂)Fundamental building block.
Primary Amine (R'-NH₂)Secondary Amide (R-CONH-R')Core structure of the peptide bond.
Secondary Amine (R'-NH-R")Tertiary Amide (R-CONR'R")Important in pharmaceuticals; often challenging to synthesize. rsc.org

Stereochemical Control and Racemization Avoidance in Amide Coupling

A paramount concern in peptide synthesis and the coupling of chiral carboxylic acids is the preservation of stereochemical integrity at the α-carbon. Racemization can lead to the formation of diastereomeric mixtures that are difficult to separate and can have drastically different biological activities. The use of N-(protected α-aminoacyl)benzotriazoles is highly effective in preventing racemization. lupinepublishers.comresearchgate.net

Several studies have confirmed that coupling reactions using these reagents proceed with full retention of the original chirality, yielding enantiopure peptides. lupinepublishers.comresearchgate.netmdpi.com The mechanism is believed to avoid the formation of highly racemization-prone intermediates, such as oxazolones, which are a common issue with other activation methods like those using carbodiimides alone. wpmucdn.com The mild conditions under which these coupling reactions are performed also contribute to the suppression of racemization. mdpi.com While the choice of protecting group and specific reaction conditions can influence stereochemical outcomes, the benzotriazole-mediated strategy is widely regarded as a racemization-free method for amide bond and peptide formation. mdpi.comchemrxiv.org

Esterification and Thioesterification Reactions

Conversion of Carboxylic Acids to Esters and Thioesters

This compound is part of the N-acylbenzotriazole family, which serve as efficient acylating agents. These compounds are advantageous as they are stable, readily prepared from carboxylic acids, and can be used in one-step syntheses. arkat-usa.org The benzotriazolyl group is an excellent leaving group, facilitating the formation of esters and thioesters. nih.gov

The general mechanism for esterification involves the reaction of an N-acylbenzotriazole with an alcohol. This process can be facilitated by the use of reagents like 1-hydroxybenzotriazole (B26582) (HOBt) and a carbodiimide (B86325) such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which form a highly reactive benzotriazole ester intermediate in situ. researchgate.netresearchgate.net This intermediate then readily reacts with an alcohol to yield the corresponding ester. researchgate.netresearchgate.net

Similarly, thioesters can be synthesized by reacting N-acylbenzotriazoles with thiols. semanticscholar.org A notable method involves the use of 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) as a coupling reagent for the reaction between carboxylic acids and thiols, which proceeds at room temperature to give high yields of thiol esters. semanticscholar.org The proposed mechanism suggests that the carboxylate anion attacks TBTU to form a highly reactive intermediate, which then reacts with the thiol to produce the thioester. semanticscholar.org

A novel method for synthesizing benzotriazolyl alkyl esters (BAEs) utilizes dichloromethane (DCM) as a C-1 surrogate under mild conditions. nih.gov This reaction highlights the versatility of DCM as a methylene (B1212753) building block in carbon-heteroatom bond formation. nih.gov

The following table provides examples of esterification reactions involving benzotriazole derivatives:

Carboxylic AcidAlcohol/ThiolReagent/ConditionsProductYield (%)Reference
Phenylacetic acidtert-Butyl alcoholEDC, HOBt, CHCl3, DMAP, refluxtert-Butyl 2-phenylacetate88 researchgate.netresearchgate.net
Cinnamic acidtert-Butyl alcoholEDC, HOBt, CHCl3, DMAP, refluxtert-Butyl cinnamate60 researchgate.netresearchgate.net
(4-Methoxyphenyl)acetic acidtert-Butyl alcoholEDC, HOBt, CHCl3, DMAP, refluxtert-Butyl 2-(4-methoxyphenyl)acetate45 researchgate.netresearchgate.net
Various carboxylic acidsVarious thiolsTBTU, DIPEA, EtOAc, rtVarious thiol esters72-92 semanticscholar.org
N-Boc-L-PheDichloromethaneDMAP, ACN/DCM, 60 °C(1H-benzo[d] arkat-usa.orgresearchgate.netumich.edutriazol-1-yl)methyl 2-((tert-butoxycarbonyl)amino)-3-phenylpropanoate94 nih.gov

Chemo- and Regioselectivity in Ester Formation

The use of benzotriazole esters as intermediates allows for a high degree of chemoselectivity in esterification reactions. These intermediates are particularly effective for the esterification of sterically hindered alcohols, a persistent challenge in organic synthesis. researchgate.netresearchgate.net For instance, the reaction of carboxylic acids with tertiary alcohols, such as tert-butyl alcohol, proceeds in good yields when mediated by benzotriazole esters formed in situ. researchgate.netresearchgate.net

Furthermore, the methodology is compatible with various functional groups. For example, the reduction of carboxylic acids via their 1-hydroxybenzotriazole esters using sodium borohydride (B1222165) is tolerant of reducible functional groups like methoxy, phenoxy, and nitro groups, allowing for selective reductions. researchgate.net

Regioselectivity is also a key feature of reactions involving benzotriazole. For instance, the aza-Michael addition of benzotriazole to dienones catalyzed by potassium acetate (B1210297) occurs with high regioselectivity, yielding 3-(benzotriazol-1-yl)-1,5-diarylpent-4-en-1-ones. researchgate.net This highlights the ability to control the position of the benzotriazole addition.

Reactions with Organometallic Reagents

Reactivity of N-Acylbenzotriazoles with Organozinc Reagents

The reaction of N-acylbenzotriazoles with organozinc reagents presents an interesting case of unexpected reactivity. While the expected outcome would be the formation of ketones, coupling N-acylbenzotriazoles with aliphatic and benzylic organozinc reagents in the presence of a palladium(II) or nickel(0) catalyst and zinc bromide leads to the formation of the corresponding carboxylic acid esters. arkat-usa.orgresearchgate.net This unexpected transformation is believed to occur through the insertion of molecular oxygen, likely dissolved in the solvent, into the organozinc compound. arkat-usa.orgresearchgate.net

The reaction conditions, such as the choice of catalyst and solvent, significantly influence the outcome. For example, using Ni(COD)2 as a catalyst provides ester yields comparable to those obtained with a Pd(II) catalyst. arkat-usa.org The reaction rate is also dependent on the nature of the substituents on both the N-acylbenzotriazole and the organozinc reagent. arkat-usa.org

The following table summarizes the reaction of various N-acylbenzotriazoles with organozinc reagents:

N-AcylbenzotriazoleOrganozinc ReagentCatalystProduct (Ester)Yield (%)Reference
1-BenzoylbenzotriazoleBenzylzinc bromidePd(OAc)2Benzyl benzoate75 arkat-usa.orgresearchgate.net
1-(4-Chlorobenzoyl)benzotriazoleBenzylzinc bromidePd(OAc)2Benzyl 4-chlorobenzoate82 arkat-usa.orgresearchgate.net
1-(2-Furoyl)benzotriazoleBenzylzinc bromidePd(OAc)2Benzyl 2-furoate78 arkat-usa.orgresearchgate.net
1-Benzoylbenzotriazolen-Propylzinc iodideNi(COD)2n-Propyl benzoate65 arkat-usa.orgresearchgate.net

Influence of Substituents (e.g., Pyridyl Group) on Reaction Outcomes

The electronic and steric properties of substituents on the N-acylbenzotriazole ring can significantly impact the reactivity and outcome of reactions with organometallic reagents. For instance, in the reaction with organozinc reagents, attempts to displace the benzotriazole moiety in N-(3-pyridylcarbonyl)benzotriazole with phenylzinc bromide or n-butylzinc bromide under the same conditions that were successful for other N-acylbenzotriazoles failed. arkat-usa.org This suggests that the presence of the pyridyl group, likely through its electronic properties or its ability to coordinate with the metal catalyst, deactivates the molecule towards this specific transformation.

Similarly, N-trifluoroacetylbenzotriazole and N-t-butylcarbonylbenzotriazole also failed to react with benzylzinc bromide under these conditions, indicating that both strong electron-withdrawing groups and sterically bulky groups can hinder the desired reaction. arkat-usa.org

Applications in Heterocyclic Chemistry

This compound and related N-acylbenzotriazoles are valuable building blocks in the synthesis of various heterocyclic compounds. The benzotriazole moiety can act as a synthetic auxiliary, facilitating the construction of more complex ring systems. nih.govethernet.edu.et

A notable application is the synthesis of pyrrole-containing heterocycles. A one-pot method has been developed for the preparation of 1-(2H-azirine-2-carbonyl)benzotriazoles, which are then reacted with 1,3-diketones in a cobalt(II)-catalyzed reaction to afford 2-((benzotriazol-1-yl)carbonyl)pyrroles. rsc.org These pyrrole (B145914) derivatives can undergo further base-promoted annulations with various electrophiles to yield substituted pyrrolo[1,2-c]oxazole and 1H-pyrrolo[1,2-c]imidazole derivatives. rsc.org

Furthermore, benzotriazole derivatives have been utilized in the synthesis of other heterocyclic systems. For example, benzotriazole-substituted 1,3,4-thiadiazole-2(3H)-thiones have been synthesized, starting from the esterification of benzotriazole with ethyl bromoacetate. growingscience.com These compounds have shown promising biological activities. growingscience.com

The versatility of the benzotriazole group is also demonstrated in its use for N-, O-, C-, and S-acylations, making it a valuable tool for introducing acyl groups in the synthesis of various heterocyclic structures. nih.gov

Benzotriazole as a Building Block for Diverse Heterocycles

The benzotriazole moiety is a versatile building block in the synthesis of a wide array of heterocyclic compounds. researchgate.netacs.org Its utility stems from its ability to act as a reactive intermediate that can be readily introduced into molecules and subsequently transformed. researchgate.netresearchgate.net The application of benzotriazole-based methodologies has led to efficient and cost-effective syntheses of diverse molecular targets, including those with biological and medicinal significance. researchgate.net

One key approach involves the use of 1-substituted benzotriazoles. For instance, 1-(arylmethyl)benzotriazoles can be lithiated and then subjected to oxidative coupling to form 1,2-diaryl-1,2-di(benzotriazol-1-yl)ethanes. researchgate.net Furthermore, novel heterocyclic ring fissions of the lithio derivatives of 1-(arylmethyl)benzotriazoles can yield 1,2,4-benzotriazine (B1219565) and 1,2-bis(N-methylanilino)ethene derivatives. researchgate.net

The reactivity of benzotriazole allows for the synthesis of various ring sizes. For example, 1-(2H-Azirine-2-carbonyl)benzotriazoles serve as precursors for pyrrole-containing heterocycles. nih.gov The cobalt(II)-catalyzed reaction of these compounds with 1,3-diketones produces 2-((benzotriazol-1-yl)carbonyl)pyrroles. nih.gov These pyrrole derivatives can then undergo base-promoted annulations with various electrophiles to afford substituted pyrrolo[1,2-c]oxazole and 1H-pyrrolo[1,2-c]imidazole derivatives. nih.gov

Another example is the use of benzotriazol-1-yl-acetone, which can be coupled with aromatic diazonium salts to yield arylhydrazones. rsc.org These intermediates can be further condensed with ethyl cyanoacetate (B8463686) to produce pyridazinones, which themselves are valuable precursors for more complex heterocyclic systems. rsc.org

The following table summarizes the use of benzotriazole derivatives as building blocks for various heterocyclic systems:

Benzotriazole DerivativeReagents/ConditionsResulting Heterocycle(s)
1-(Arylmethyl)benzotriazolesLithiation, Oxidative Coupling1,2-Diaryl-1,2-di(benzotriazol-1-yl)ethanes
Lithiated 1-(Arylmethyl)benzotriazolesRing Fission1,2,4-Benzotriazine, 1,2-Bis(N-methylanilino)ethene derivatives
1-(2H-Azirine-2-carbonyl)benzotriazolesCo(II) catalyst, 1,3-Diketones2-((Benzotriazol-1-yl)carbonyl)pyrroles
2-((Benzotriazol-1-yl)carbonyl)pyrrolesBase, Aldehydes/Ketones/Isocyanates/IsothiocyanatesPyrrolo[1,2-c]oxazoles, 1H-Pyrrolo[1,2-c]imidazoles
Benzotriazol-1-yl-acetoneAromatic diazonium salts, Ethyl cyanoacetatePyridazinones

Denitrogenative Transformations Leading to Nitrogen-Containing Heterocycles

A significant aspect of benzotriazole chemistry involves denitrogenative transformations, where the benzotriazole ring loses a molecule of nitrogen (N₂), leading to the formation of new nitrogen-containing heterocycles. bohrium.comnih.gov These reactions often proceed through the ring-opening of the benzotriazole derivative to form a transient ortho-amino arenediazonium species. bohrium.com This intermediate can then undergo various cyclization reactions. bohrium.comthieme-connect.com

Transition metal catalysis, photolysis, and free-radical mediated reactions are common methods to initiate these denitrogenative processes. nih.gov For example, palladium-catalyzed [3+2]-cycloaddition and iridium-catalyzed cycloadditions have been successfully employed. bohrium.com These methods allow for the construction of fused nitrogen-containing heterocycles, which are important structural motifs in natural products and pharmaceuticals. bohrium.com

Visible light has also been utilized to promote denitrogenative reactions. For instance, a visible-light-induced denitrogenative phosphorylation of benzotriazoles has been developed to synthesize diverse substituted aryl phosphonates. bohrium.com Similarly, a visible-light-promoted alkylation of benzotriazoles with styrenes provides ortho-alkylated N-arylbenzamide derivatives. thieme-connect.com

A notable application of this strategy is the photo-induced denitrogenative annulation of 1-alkenylbenzotriazoles. mdpi.com This reaction proceeds through sequential nitrogen extrusion, N-radical 1,3-shift, 1,5-diradical combination, and tautomerization to yield indole (B1671886) derivatives. mdpi.com This photochemical transformation is an attractive and environmentally friendly method for accessing indole-based natural products. mdpi.com

The table below highlights some examples of denitrogenative transformations of benzotriazole derivatives:

Benzotriazole DerivativeReagents/ConditionsProduct Type
Benzotriazole derivativesTransition metal catalysis (e.g., Pd, Ir)Fused nitrogen-containing heterocycles
BenzotriazolesVisible light, Phosphorylating agentAryl phosphonates
BenzotriazolesVisible light, Styrenesortho-Alkylated N-arylbenzamides
1-AlkenylbenzotriazolesUV light (254 nm)Indole derivatives

Formation of Benzotriazole-Borane Complexes

Recent research has explored the formation of stable four-coordinated benzotriazole-borane (BTAB) complexes. rsc.orgnih.govrsc.org These compounds are synthesized through a gold-catalyzed alkyne hydroboration. rsc.orgnih.govrsc.org The use of a polymeric (BH₂CN)n reagent facilitates the formation of cyano-amine-boranes (CAB) complexes, even with less basic N-heterocyclic amines like 1,2,3-benzotriazoles. rsc.orgnih.gov

The resulting BTABs are a new class of polycyclic N–B heterocycles that exhibit remarkable stability towards acid, base, high temperatures, and photo-irradiation. rsc.orgnih.govrsc.org This stability, combined with their strong and tunable fluorescence emission, makes them promising candidates for new fluorescent probes in chemical and biological applications. rsc.orgnih.govrsc.org The synthesis is efficient, with yields up to 90%, and demonstrates good functional group tolerability. nih.gov

The general synthetic approach allows for further modifications. For example, treatment of a BTAB with lithium aluminum hydride (LiAlH₄) can reduce the cyano group to a dihydro borane, demonstrating the potential for sequential modifications on the boron atom after the initial cyclization. researchgate.net

The key features of Benzotriazole-Borane complexes are summarized in the table below:

FeatureDescription
Synthesis Gold-catalyzed alkyne hydroboration using a polymeric (BH₂CN)n reagent. rsc.orgnih.govrsc.org
Structure Stable four-coordinated polycyclic N–B heterocycles. rsc.orgnih.govrsc.org
Properties Excellent stability (acid, base, heat, photo-irradiation), strong and tunable fluorescence. rsc.orgnih.govrsc.org
Potential Applications Fluorescent probes for chemical and biological research. rsc.orgnih.govrsc.org
Modifiability The N-1 position of the benzotriazole and the boron atom can be further functionalized. rsc.orgresearchgate.net

Mechanistic Investigations and Theoretical Studies

Elucidation of Reaction Mechanisms

The reactivity of 1-(4-pyridylcarbonyl)benzotriazole is primarily governed by the principles of nucleophilic acyl substitution. The benzotriazole (B28993) moiety serves as an excellent leaving group, facilitating the transfer of the acyl group to a wide range of nucleophiles.

Mechanistic Pathways of Nucleophilic Attack on Acylbenzotriazoles

The generally accepted mechanism for nucleophilic acyl substitution on acylbenzotriazoles involves a two-step process: nucleophilic attack followed by the loss of the leaving group. youtube.com This pathway proceeds through a tetrahedral intermediate. youtube.com

The reaction is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon of the acylbenzotriazole. This leads to the formation of a transient tetrahedral intermediate where the carbonyl double bond is broken, and the oxygen atom carries a negative charge. youtube.com The stability of this intermediate is a key factor in determining the reaction rate. Subsequently, the carbonyl double bond is reformed, and the benzotriazolate anion is expelled as the leaving group. youtube.com The driving force for this step is the formation of the stable benzotriazolate anion.

The nature of the nucleophile plays a significant role in the reaction pathway. Strong, negatively charged nucleophiles typically follow a base-catalyzed mechanism where the nucleophilic attack is the first and often rate-determining step. youtube.com In contrast, weaker, neutral nucleophiles may require acid catalysis to activate the carbonyl group, making it more susceptible to attack. youtube.com In the absence of a catalyst, the reaction with neutral nucleophiles is also possible, particularly with highly reactive acylbenzotriazoles. youtube.com

In the context of this compound, the pyridine (B92270) nitrogen can also influence the reaction mechanism. It can be protonated under acidic conditions, which would enhance the electrophilicity of the carbonyl carbon. Conversely, it can act as an internal base, potentially influencing the nucleophilicity of the attacking species or the stability of the intermediates.

A competition experiment involving an N-acyl benzotriazole and a strong nucleophile like piperidine (B6355638) showed that direct coupling is the preferred pathway over other potential reaction routes, highlighting the efficiency of acylbenzotriazoles as acylating agents. nih.gov

Investigation of Catalyst Resting States and Turnover-Limiting Steps in Related Reactions

While specific studies on the catalyst resting states and turnover-limiting steps for reactions directly involving this compound are not extensively documented, insights can be drawn from related catalytic systems utilizing benzotriazole derivatives as ligands. For instance, in metal-catalyzed coupling reactions, benzotriazole and its derivatives have been employed as effective ligands. researchgate.net

For example, in a study on the hydrosilylation of pyridines catalyzed by a ruthenium complex, the reaction was found to be highly selective and likely involves an ionic one-step hydride transfer from the ruthenium(II) hydride complex to the pyridinium (B92312) ion intermediate. nih.gov While not directly involving an acylbenzotriazole, this highlights the type of mechanistic analysis required to understand catalysis in pyridine-containing systems.

Computational Chemistry Approaches

Computational chemistry provides powerful tools to investigate the structural, electronic, and reactive properties of molecules like this compound at an atomic level of detail.

Quantum Chemical Calculations for Structural and Electronic Characterization

Density Functional Theory (DFT) is a widely used quantum chemical method for the structural and electronic characterization of molecules. mdpi.comrsc.org For derivatives of benzotriazole and pyridine, DFT calculations can provide optimized geometries, bond lengths, and bond angles that are in good agreement with experimental data where available. mdpi.com

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com

For instance, theoretical studies on 1-(2-pyrrolecarbonyl)-benzotriazole (PBTA) and 1-(2-thienylcarbonyl)-benzotriazole (TBTA), which are structurally analogous to this compound, have been performed to evaluate their properties. rsc.org The calculated global reactivity descriptors for these molecules are presented in the table below.

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Dipole Moment (Debye)
PBTA-6.83-1.775.064.58
TBTA-7.12-1.985.145.19

These calculations indicate that PBTA has a higher HOMO energy and a smaller energy gap compared to TBTA, suggesting it may be more reactive. rsc.org Similar calculations for this compound would provide valuable insights into its electronic structure and reactivity.

Spectroscopic Property Predictions (e.g., TDDFT Analysis of Electronic Spectra)

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis spectra) of molecules. rsc.orgnih.gov By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can help in the interpretation and assignment of experimental spectra. rsc.org

For example, TD-DFT calculations have been successfully used to study the UV spectra of isomeric 5-(pyridyl)-1,3,4-oxadiazol-2-thiones and their derivatives. nih.gov The theoretical transitions were found to be in good agreement with the experimental band positions. nih.gov Similarly, a TD-DFT study on novel coumarin (B35378) molecules substituted with imidazolyl groups helped in understanding their large Stokes shifts. rsc.org

Applying TD-DFT to this compound would allow for the prediction of its UV-Vis spectrum, identifying the key electronic transitions, such as n → π* and π → π* transitions, and understanding how the pyridine and benzotriazole moieties contribute to its spectroscopic properties.

Molecular Dynamics Simulations for Conformational Analysis and Reaction Intermediates

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems. nih.gov MD simulations can provide insights into the conformational flexibility of molecules, their interactions with solvent molecules, and the dynamics of reaction intermediates. nih.govresearchgate.net

For instance, MD simulations have been used to study the interaction between benzotriazole derivatives and copper surfaces, providing a molecular-level understanding of their corrosion inhibition properties. researchgate.net These simulations revealed the importance of Coulombic interactions and the formation of chemical or hydrogen bonds between the inhibitor and the surface. researchgate.net

In a study of 1-phenyl-4-benzoyl-1-hydro-triazole inverse agonists, MD simulations were employed to understand their binding mechanism with the estrogen-related receptor α (ERRα). nih.gov The simulations helped to identify key amino acid residues involved in the binding and to correlate the binding free energy with biological activity. nih.gov

For this compound, MD simulations could be used to:

Theoretical Studies on Reaction Pathways and Transition States

Theoretical investigations, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanistic nuances of reactions involving N-acylbenzotriazoles, a class of compounds to which this compound belongs. These studies focus on mapping the potential energy surface of the reaction, identifying key intermediates, and characterizing the transition states that connect them.

The aminolysis of N-acylbenzotriazoles, a fundamental reaction for amide bond formation, is a central focus of these theoretical explorations. The generally accepted mechanism proceeds through a nucleophilic attack of an amine on the carbonyl carbon of the N-acylbenzotriazole. This initial attack leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate, involving the departure of the benzotriazole anion, is often the rate-determining step. The stability of the benzotriazole anion makes it an excellent leaving group, a fact that is well-supported by both experimental and theoretical evidence. nih.govlupinepublishers.com

Kinetic studies on the aminolysis of related activated esters, such as 1-(1-Hydroxybenzotriazolyl)-2,4-dinitrobenzene and 2-(1-Hydroxybenzotriazolyl)-5-nitropyridine, have shown that the reaction mechanism can be influenced by the solvent and the nucleophilicity of the amine. researchgate.net For instance, in some cases, the rate-determining step is the proton transfer process, while in others, it is the departure of the leaving group, underscoring the complexity of these reactions. researchgate.net

While specific DFT calculations providing detailed energetic data for the reaction pathways of this compound are not extensively available in the public domain, studies on analogous systems provide a robust framework for understanding its reactivity. For example, computational investigations into azole-catalyzed amine acylation highlight the formation and role of N-acylated azole intermediates. nih.gov These studies reveal that even minor changes in the reaction conditions can lead to significant shifts in the kinetic regimes. nih.gov

The reactivity of N-acylbenzotriazoles is a subject of ongoing research, with computational methods playing a crucial role in understanding their behavior as versatile acylating agents. bohrium.com The stability of N-acylbenzotriazoles, which makes them preferable to more reactive acyl chlorides, is also a key aspect explored through theoretical models. organic-chemistry.org

Table 1: Key Computational Parameters in the Study of Acylation Reactions

ParameterDescriptionSignificance
Activation Energy (ΔE‡) The energy barrier that must be overcome for a reaction to occur.A lower activation energy indicates a faster reaction rate.
Transition State Geometry The specific arrangement of atoms at the highest point of the energy barrier.Provides insight into the bond-breaking and bond-forming processes during the reaction.
HOMO-LUMO Gap The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital.A smaller gap generally suggests higher reactivity of the molecule.
Thermodynamic Stability The relative energy of reactants and products.Determines the overall feasibility and direction of the reaction.

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for preparing 1-(4-Pyridylcarbonyl)benzotriazole, and how can reaction yields be optimized?

  • Methodological Answer : A robust approach involves the acylation of benzotriazole using a pyridylcarbonyl chloride intermediate. This method adapts Katritzky's protocol, where carboxylic acids (e.g., 4-pyridinecarboxylic acid) are treated with thionyl chloride (SOCl₂) to generate acyl chlorides, followed by reaction with benzotriazole in dichloromethane. Yields can exceed 80% with stoichiometric control and anhydrous conditions . Solvent choice (e.g., dioxane) and catalysts like triethylamine improve efficiency, as seen in analogous benzotriazole acylation reactions .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • FT-IR : Identifies carbonyl (C=O) stretching (~1650–1700 cm⁻¹) and pyridyl ring vibrations (~1600 cm⁻¹) .
  • NMR Spectroscopy : ¹H NMR confirms pyridyl proton environments (δ 7.5–8.5 ppm) and benzotriazole protons (δ 7.0–8.0 ppm). ¹³C NMR detects the carbonyl carbon (~165 ppm) .
  • Mass Spectrometry (ESI-MS) : Validates molecular ion peaks and fragmentation patterns .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability, showing decomposition temperatures above 200°C for similar derivatives .

Q. How can solubility and crystallization parameters be optimized for this compound?

  • Methodological Answer : Solubility in water increases with temperature (e.g., benzotriazole solubility rises from 2.1 g/L at 25°C to 8.6 g/L at 80°C). Use the Apelblat equation to model temperature-dependent solubility. For crystallization, employ continuous processes with controlled cooling rates (0.5–1.0°C/min) to enhance crystal uniformity. Seed crystals and anti-solvent addition (e.g., ice water) improve yield and purity .

Advanced Research Questions

Q. What mechanistic insights explain the acylation of benzotriazole with 4-pyridylcarbonyl groups?

  • Methodological Answer : The reaction proceeds via nucleophilic acyl substitution. 1,1’-Carbonylbisbenzotriazole (CBT) acts as an acyl transfer agent, reacting with 4-pyridylamine derivatives to form intermediates. Pd/C-catalyzed hydrogenation may cleave protective groups (e.g., benzyloxy) to yield the final product. Kinetic studies using ATR-UV spectroscopy can monitor real-time reaction progress .

Q. How can biological activity (e.g., antibacterial or anticonvulsant) be systematically evaluated?

  • Methodological Answer :

  • Antibacterial Assays : Use MIC (Minimum Inhibitory Concentration) testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Reference compounds like hydroxyurea derivatives (e.g., 1-(N-hydroxycarbamoyl)benzotriazole) show activity at 10–50 µM .
  • Anticonvulsant Screening : Employ the MES (Maximal Electroshock) model in rodents. Measure reduction in hind limb tonic extensor phase duration. Compound 60 (a benzotriazole-acetic acid hydrazide) demonstrated 70% seizure inhibition at 25 mg/kg .

Q. What computational strategies predict the compound’s interactions in drug design?

  • Methodological Answer :

  • Molecular Docking : Use SwissDock or AutoDock Vina to simulate binding to target proteins (e.g., bacterial dihydrofolate reductase).
  • ADME Prediction : SwissADME estimates bioavailability (e.g., LogP ~2.5) and blood-brain barrier permeability. Molinspiration calculates drug-likeness scores .

Q. How do supramolecular interactions influence self-assembly in nanomaterial applications?

  • Methodological Answer : On Au(111) substrates, benzotriazole derivatives form 2D networks via H-bonding (N–H···N) and van der Waals interactions. Adjust solvent polarity (e.g., ethanol vs. DMF) to control monolayer morphology. Scanning tunneling microscopy (STM) and DFT simulations reveal optimal packing geometries .

Q. What alternative synthetic routes (e.g., Peterson olefination) enable functionalization?

  • Methodological Answer : Peterson olefination using silylated intermediates (e.g., 1-(trimethylsilylmethyl)benzotriazole) allows C–C bond formation. Lithiation with LDA (Lithium Diisopropylamide) followed by quenching with TMSCl yields tris(trimethylsilyl) derivatives (~40–80% yield). This route is viable for introducing alkenyl or aryl groups .

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